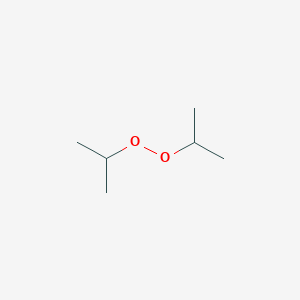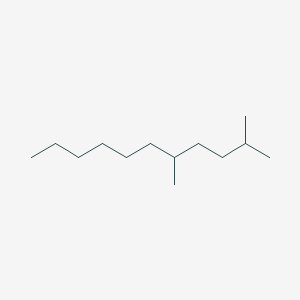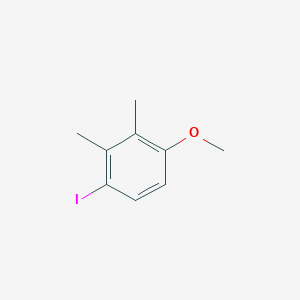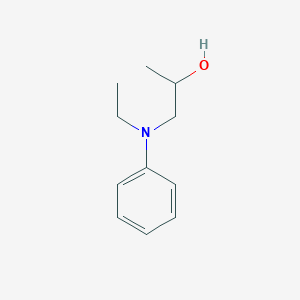
1-(N-Ethylanilino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(N-Ethylanilino)propan-2-ol, also known as EAP or N-Ethyl-1-amino-2-propanol, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a chiral molecule, which means that it has two enantiomers that have different biological activities. EAP has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 1-(N-Ethylanilino)propan-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(N-Ethylanilino)propan-2-ol has been found to interact with several receptors, including the mu-opioid receptor and the alpha-adrenergic receptor. 1-(N-Ethylanilino)propan-2-ol has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
生化和生理效应
1-(N-Ethylanilino)propan-2-ol has been found to have various biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, lower body temperature, and inhibit the growth of cancer cells. 1-(N-Ethylanilino)propan-2-ol has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of using 1-(N-Ethylanilino)propan-2-ol in lab experiments is its relatively low toxicity and good solubility in water. 1-(N-Ethylanilino)propan-2-ol has also been found to be stable under a wide range of pH and temperature conditions. However, one limitation of using 1-(N-Ethylanilino)propan-2-ol is that it has a short half-life in the body, which may limit its effectiveness in some applications.
未来方向
There are several potential future directions for research on 1-(N-Ethylanilino)propan-2-ol. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-(N-Ethylanilino)propan-2-ol. Another area of research is the identification of the specific receptors and signaling pathways that are modulated by 1-(N-Ethylanilino)propan-2-ol. This could lead to the development of more targeted therapies for pain, inflammation, and cancer. Additionally, further studies on the neuroprotective effects of 1-(N-Ethylanilino)propan-2-ol may lead to its use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of 1-(N-Ethylanilino)propan-2-ol can be achieved through several methods, including the reaction of N-ethylaniline with glycidol or the reduction of 1-(N-Ethylanilino)propan-2-one with sodium borohydride. The yield and purity of 1-(N-Ethylanilino)propan-2-ol can be improved by using different solvents and reaction conditions.
科学研究应用
1-(N-Ethylanilino)propan-2-ol has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been found to have various pharmacological activities, including analgesic, anti-inflammatory, and antipyretic effects. 1-(N-Ethylanilino)propan-2-ol has also been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.
属性
CAS 编号 |
16078-88-9 |
|---|---|
产品名称 |
1-(N-Ethylanilino)propan-2-ol |
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC 名称 |
1-(N-ethylanilino)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-12(9-10(2)13)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 |
InChI 键 |
FLSMFIOMSYLMGZ-UHFFFAOYSA-N |
SMILES |
CCN(CC(C)O)C1=CC=CC=C1 |
规范 SMILES |
CCN(CC(C)O)C1=CC=CC=C1 |
其他 CAS 编号 |
16078-88-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



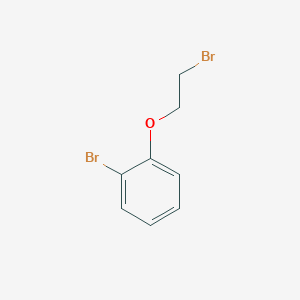
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
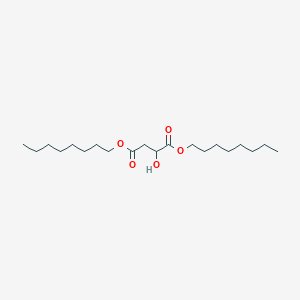
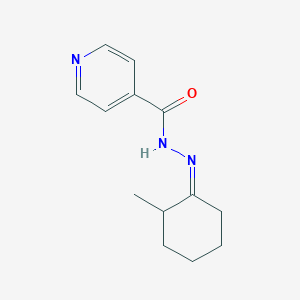
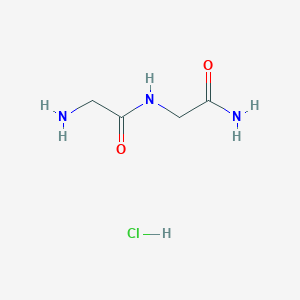
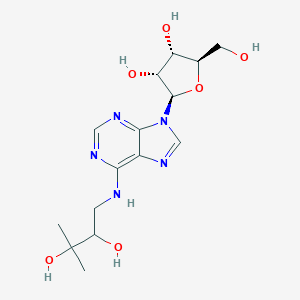
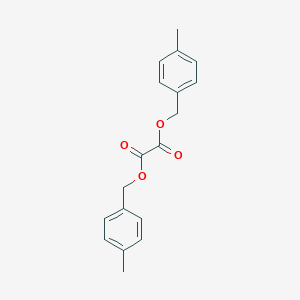
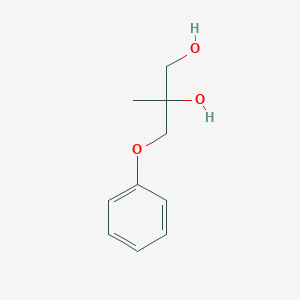
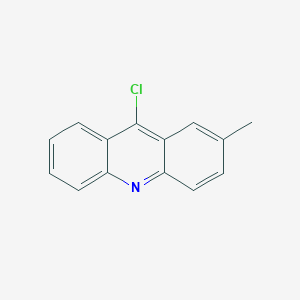
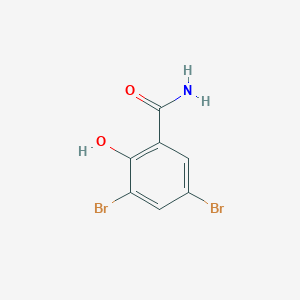
![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
